molecular formula C18H25N3OS B2444707 N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-69-5

N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B2444707
CAS No.: 399001-69-5
M. Wt: 331.48
InChI Key: VGRNJQORFFPPOO-UHFFFAOYSA-N
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Description

N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a chemically synthesized bridged urea analog investigated for its potent activity as a sirtuin modulator . This compound is of significant interest in basic and translational research for elucidating the complex biological roles of sirtuin enzymes, particularly in the context of age-related diseases and cellular stress response . Its primary research value lies in its application for studying metabolic diseases, including type 2 diabetes and insulin resistance, where sirtuin modulation can influence mitochondrial biogenesis and metabolic pathways . Furthermore, this compound serves as a critical tool in oncology research for probing the involvement of sirtuins in tumorigenesis and cellular survival, as well as in neuroscience for models of neurodegenerative disorders like multiple sclerosis, where it may help researchers understand processes of neurodegeneration and inflammation . The mechanistic action of this sirtuin-modulating compound is associated with the regulation of key cellular processes, including response to oxidative stress, inflammation, and coagulation, providing researchers with a versatile small molecule for dissecting disease pathophysiology and identifying potential therapeutic strategies .

Properties

IUPAC Name

N-cyclohexyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c22-17-8-4-7-16-14-9-13(11-21(16)17)10-20(12-14)18(23)19-15-5-2-1-3-6-15/h4,7-8,13-15H,1-3,5-6,9-12H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRNJQORFFPPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide involves a multi-step process that includes the following steps:

  • Formation of the Diazocine Core: : This step involves the cyclization of the appropriate starting materials under acidic or basic conditions.

  • Incorporation of the Cyclohexyl Group: : The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.

  • Oxidation and Thiolation: : The final steps involve selective oxidation and thiolation to produce the carbothioamide functional group.

Industrial Production Methods

The industrial production of this compound typically involves:

  • Bulk Synthesis: : Utilizing large-scale reactors to perform the multi-step synthesis under controlled conditions to ensure high yield and purity.

  • Purification: : Advanced purification techniques such as crystallization, chromatography, or distillation to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to produce different oxo-derivatives.

  • Reduction: : The compound can be reduced to form hydro derivatives.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Various organic halides and bases.

Major Products

  • Oxidation Products: : Different ketone and aldehyde derivatives.

  • Reduction Products: : Hydrocarbon chains with altered functional groups.

  • Substitution Products: : Derivatives with different substituents on the diazocine core.

Scientific Research Applications

  • Chemistry: : As a precursor for synthesizing more complex organic molecules.

  • Biology: : Investigated for its interaction with biological macromolecules.

  • Medicine: : Potential use as a pharmacophore in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulation of signaling pathways within cells, affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-8-oxo-4,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-3(2H)-carbothioamide

  • N-cyclohexyl-8-oxo-4,5,6,8-tetrahydroimidazo[1,2-a][1,3]diazocine-3(2H)-carbothioamide

Highlighting Uniqueness

This compound truly exemplifies the intersection of complex synthetic chemistry and practical applications, providing a fascinating subject for further research and development.

Biological Activity

N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound through a detailed review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of diazocines and features a unique bicyclic structure that may influence its biological activity. The molecular formula and weight are essential for understanding its interactions within biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄OS
Molecular Weight270.37 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine exhibit notable anticancer properties. For instance:

  • Case Study : In vitro assays on various cancer cell lines (HeLa and U87) demonstrated that certain structural analogs showed selective cytotoxicity with IC₅₀ values ranging from 97.3 µM to over 200 µM. These findings suggest that the compound may inhibit cell proliferation in cancerous cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. However, studies specifically targeting N-cyclohexyl-8-oxo derivatives have shown varied results:

  • Research Findings : In antibacterial assays against both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli), no significant antibacterial activity was noted at concentrations up to 100 µM. This suggests that modifications in the chemical structure may be necessary to enhance antimicrobial efficacy .

The mechanism by which N-cyclohexyl-8-oxo compounds exert their biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression or microbial resistance.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-cyclohexyl-8-oxo derivatives, a comparative analysis with structurally related compounds is beneficial.

Compound NameIC₅₀ (µM)Activity Type
Dibenzo[b,f][1,5]diazocine derivatives97.3 - 205.7Anticancer
Cyclohexyl naphthalenes>1000Antimicrobial
Unsymmetrically substituted dibenzo[b,f][1,4]diazocine150 - 300Anticancer

Future Directions

Further research is warranted to explore the full potential of N-cyclohexyl-8-oxo derivatives in medicinal chemistry. Key areas include:

  • Structural Modifications : Investigating how changes in substituents affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by these compounds.

Q & A

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueTarget SignalExpected Range
1H NMRCyclohexyl protons1.0–2.5 ppm (axial/equatorial splitting)
13C NMRCarbothioamide (C=S)~200 ppm
HRMS[M+H]+ ionMatch exact mass (error < 5 ppm)

Advanced: How can reaction conditions be optimized to improve stereochemical control during synthesis?

Methodological Answer:
The compound’s fused bicyclic system and stereogenic centers (e.g., 1,5-methanopyrido-diazocine) require careful optimization:

  • Catalyst Screening : Use chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric hydrogenation or organocatalysts can influence the cyclohexyl group’s conformation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize transition states, while temperature gradients can shift equilibrium toward desired stereoisomers .
  • Monitoring via LC-MS : Track intermediate stereochemistry in real-time to adjust reaction parameters (e.g., pH, temperature) .

Experimental Design Tip : Apply a fractional factorial design (e.g., Taguchi method) to test variables like catalyst loading, solvent polarity, and reaction time systematically .

Basic: What physicochemical properties are critical for purification and handling?

Methodological Answer:
Key properties include:

  • Solubility : Determine solubility in common solvents (e.g., DCM, EtOAc) to select recrystallization or column chromatography solvents. The cyclohexyl group may enhance lipophilicity, favoring non-polar solvents .
  • Melting Point : Use differential scanning calorimetry (DSC) to confirm purity. Impurities broaden the melting range .
  • Stability : Assess hygroscopicity and thermal stability via TGA (thermogravimetric analysis). The oxo group may render the compound sensitive to moisture .

Q. Table 2: Physicochemical Parameters

PropertyValue RangeMethod
Melting Point200–250°C (estimated)DSC
LogP~2.5 (predicted)HPLC
StabilitySensitive to light/moistureTGA/FTIR

Advanced: How can contradictory yield data across synthetic batches be resolved?

Methodological Answer:
Contradictions often arise from uncontrolled variables:

  • Root-Cause Analysis : Use Pareto charts to identify critical factors (e.g., raw material purity, stirring rate) .
  • In-Situ Monitoring : Deploy PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates or byproducts affecting yield .
  • Reproducibility Checks : Standardize protocols for catalyst activation (e.g., degassing solvents) and exclude oxygen/moisture using Schlenk techniques .

Case Study : In a 2017 synthesis of a related tetrahydroimidazopyridine, inconsistent yields (51–61%) were traced to variable bromide impurity levels in starting materials .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation of fine particulates .
  • PPE : Wear nitrile gloves and chemical goggles; avoid latex due to potential solvent permeability .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries to predict regioselectivity in reactions (e.g., nucleophilic attack at the carbothioamide sulfur vs. carbonyl oxygen) .
  • MD Simulations : Model solvent effects on reaction pathways to prioritize experimental conditions .
  • Machine Learning : Train models on existing diazocine derivatives to suggest optimal substituents for target properties (e.g., bioavailability) .

Example : ICReDD’s quantum chemical reaction path searches reduced optimization time for similar heterocycles by 60% .

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